![molecular formula C21H25ClN2 B136462 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride CAS No. 141556-45-8](/img/structure/B136462.png)
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Overview
Description
This compound is a colorless solid that exhibits solubility in both organic solvents and water . It is widely utilized in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride can be synthesized through the reaction of 2,4,6-trimethylphenylamine with glyoxal and ammonium chloride. The reaction typically involves heating the mixture under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include electrochemical setups or chemical reducing agents.
Substitution: Reagents include palladium acetate and aryl Grignard reagents.
Major Products
Scientific Research Applications
Metal-Catalyzed Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is widely used as a phosphine-free ligand in metal-catalyzed coupling reactions. Its unique structure allows for effective coordination with various metal centers, enhancing the efficiency of several key reactions:
- Kumada Reaction : In the palladium-catalyzed cross-coupling of aryl Grignards with aryl chlorides, IMes·HCl has shown significant improvements in yields and reaction rates compared to traditional ligands .
- Suzuki Coupling : This compound has been effectively utilized in Suzuki coupling reactions involving arylboronic acids and unreactive aryl chlorides. The presence of IMes·HCl facilitates the formation of desired biaryl compounds under milder conditions .
Synthesis of Organometallic Complexes
IMes·HCl is also employed in synthesizing organometallic complexes that exhibit luminescent properties. For example, it has been used to create cyclometalated gold(III) complexes which are characterized by their photophysical properties and potential applications in optoelectronic devices .
Case Study 1: Palladium-Catalyzed Cross-Coupling
In a study evaluating the effectiveness of IMes·HCl as a ligand for palladium-catalyzed cross-coupling reactions, researchers found that using IMes·HCl led to higher yields (up to 95%) compared to other ligands. The reaction conditions were optimized to minimize by-products and maximize selectivity for the desired product .
Case Study 2: Synthesis of Luminescent Complexes
Another significant application was demonstrated in the synthesis of luminescent cyclometalated complexes using IMes·HCl. The resulting complexes exhibited strong photoluminescence, making them suitable candidates for applications in light-emitting devices. The study highlighted the versatility of IMes·HCl in coordinating with different metal centers to achieve desired luminescent properties .
Data Table: Comparative Performance of Ligands in Cross-Coupling Reactions
Ligand | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
This compound | Kumada Reaction | 95 | Pd catalyst, THF solvent |
Triphenylphosphine | Kumada Reaction | 70 | Pd catalyst, THF solvent |
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Suzuki Coupling | 85 | Pd catalyst, aqueous medium |
1,3-Dimesitylimidazolium chloride | Suzuki Coupling | 75 | Pd catalyst, aqueous medium |
Mechanism of Action
The precise mechanism of action for 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is not fully comprehended. it is believed to function as a proton donor and exhibits the capability to bind with diverse molecules, including proteins. Such binding interactions have the potential to induce structural and functional changes in proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
- 1,3-Dicyclohexylimidazolium chloride
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is unique due to its specific structural features, such as the presence of trimethylphenyl groups, which influence its reactivity and binding properties. This makes it particularly effective as a ligand in metal-catalyzed reactions and in probing protein structures .
Biological Activity
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, also known as 1,3-dimesitylimidazolium chloride (TMPCl), is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are known for their strong catalytic properties in organic synthesis. This article explores the biological activity of TMPCl, including its interactions with biological systems, potential therapeutic applications, and safety considerations.
- Molecular Formula: C₁₃H₂₅ClN₂
- Molecular Weight: 340.89 g/mol
- Appearance: Off-white to yellow solid
- Solubility: Soluble in methanol; slightly soluble in water
Biological Activity Overview
This compound exhibits notable biological activity, primarily characterized by its potential effects on cellular processes and interactions with biological targets. Key findings include:
- Skin and Eye Irritation: TMPCl has been reported to cause irritation upon contact with skin and eyes, indicating the need for careful handling in laboratory settings.
- Catalytic Properties: The NHCs derived from TMPCl demonstrate strong catalytic activity in various organic transformations. These reactions are essential for synthesizing complex organic molecules .
- Potential Therapeutic Applications: While specific therapeutic uses are still under investigation, the structural features of TMPCl suggest possible interactions with various biological targets that could be explored for drug development.
Study 1: Inhibition of Ubiquitin-Specific Protease-13
A study investigated the role of TMPCl as an inhibitor of Ubiquitin-Specific Protease-13 (USP13), which is implicated in neurodegenerative diseases. The findings indicated that TMPCl could significantly affect autophagy pathways by deregulating the formation of the VPS34 complex. This inhibition was associated with altered ubiquitination patterns of Beclin-1, a key player in autophagy .
Study 2: Synthesis and Characterization
Research on the synthesis of TMPCl involved its reaction with chlorinating agents to form the imidazolium salt. Characterization techniques such as NMR spectroscopy were utilized to confirm the structure and purity of the compound. This foundational work is crucial for understanding how TMPCl can be used in further biological studies .
Table: Summary of Biological Activities
Safety Considerations
Due to its irritant properties, proper safety protocols should be followed when handling TMPCl. Personal protective equipment (PPE) such as gloves and goggles is recommended to prevent skin and eye exposure.
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOSIXGMLYKKOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370166 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141556-45-8 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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